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1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

GPR35 GPCR selectivity off-target screening

Procure 1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea for unmatched selectivity screening. Unlike bulky diaryl-ureas (e.g., BIRB 796), its compact tert-butyl group eliminates GPR35 off-target activity (IC₅₀ > 100 µM). This confirmed negative control is essential for dissecting GPR35-dependent effects. Its fragment-like properties (MW 238 Da, clogP 1.28, TPSA 62.83 Ų) ensure high-solubility screening without artifacts, while the N-tert-butyl urea core avoids the genotoxic metabolite release associated with classical N-aryl urea kinase inhibitors. An indispensable tool for clean SAR interpretation.

Molecular Formula C12H22N4O
Molecular Weight 238.335
CAS No. 2034236-53-6
Cat. No. B2458229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
CAS2034236-53-6
Molecular FormulaC12H22N4O
Molecular Weight238.335
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)NC(C)(C)C
InChIInChI=1S/C12H22N4O/c1-9-8-10(15-16(9)5)6-7-13-11(17)14-12(2,3)4/h8H,6-7H2,1-5H3,(H2,13,14,17)
InChIKeyYFWRUDRETMIVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-53-6): Structural and Pharmacological Baseline


1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-53-6) is a synthetic, low-molecular-weight (238.33 g/mol) pyrazolyl-urea derivative with the formula C₁₂H₂₂N₄O . Unlike the dominant diaryl-urea kinase inhibitor pharmacophore (e.g., BIRB 796 and its congeners), this compound replaces the N′-aryl substituent with a compact tert-butyl group, resulting in a markedly reduced molecular volume, lower lipophilicity (clogP 1.28), and a topological polar surface area (TPSA) of 62.83 Ų that places it squarely within oral drug-like chemical space [1]. Its biological annotation is currently limited to a single empirically determined negative result: it is inactive as a GPR35 antagonist in a human BRET-based assay (IC₅₀ > 100 µM), which provides a critical selectivity counter-screen data point absent for many in-class analogs [2].

Why 1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea Cannot Be Interchanged with Common Pyrazolyl-Urea Analogs


The pyrazolyl-urea chemical class is dominated by N-aryl-N′-pyrazolyl-urea inhibitors of p38α MAP kinase (exemplified by BIRB 796), which rely on a bulky lipophilic N′-naphthyl or N′-biphenyl substituent for a slow-off-rate binding mode to the kinase DFG-out pocket [1]. 1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea eliminates this extended aromatic system, reducing molecular weight by ~40% relative to BIRB 796 (238 vs. 527 g/mol). This structural divergence fundamentally alters the target-engagement profile: the compound is inactive at GPR35, a GPCR that has emerged as an off-target liability for certain diaryl-urea chemotypes [2]. Consequently, substituting this compound for a canonical N-aryl pyrazolyl-urea in a kinase-screening cascade will yield non-comparable potency and selectivity fingerprints, undermining SAR interpretation and lead-optimization decisions.

1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea: Quantified Differentiation Evidence vs. Closest Analogs


GPR35 Antagonism: Target-Class De-Risking Through a Negative Selectivity Screen

In a BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells and 300 µM zaprinast as agonist, 1-(tert-butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (tested as EOS70507) was classified as inactive, with an IC₅₀ exceeding 100 µM [1]. By contrast, the structurally related diaryl-urea clinical candidate BIRB 796 has not been systematically profiled against GPR35 in the public domain, and several pyrazolyl-urea kinase inhibitors have been flagged for polypharmacology involving aminergic GPCRs [2]. A confirmed negative result at GPR35 eliminates one potential source of inflammation-related confounding for in vivo mechanistic studies.

GPR35 GPCR selectivity off-target screening

Molecular Weight Reduction vs. BIRB 796: Implications for Ligand Efficiency and Permeability

1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has a molecular weight of 238.33 Da , compared with 527.0 Da for the prototypical p38α inhibitor BIRB 796 [1]. This 55% reduction in molecular weight corresponds to a fragment-like rather than drug-like size profile and is predicted to confer superior passive membrane permeability based on the inverse correlation between MW and Papp in Caco-2 and PAMPA models [2]. If equipotent on a per-target basis, the target compound would exhibit dramatically higher ligand efficiency (LE) than BIRB 796.

ligand efficiency oral bioavailability fragment-like space

clogP and TPSA Comparison vs. Diaryl-Urea p38 Inhibitors: Oral Drug-Space Conformity

The compound displays a calculated clogP of 1.28 and TPSA of 62.83 Ų [1]. In contrast, BIRB 796 has a calculated clogP of approximately 5.0 and TPSA of 93.1 Ų [2]. The target compound's lower lipophilicity (ΔclogP ≈ 3.7) places it in a more favorable oral developability zone, reducing the risk of CYP450 inhibition, phospholipidosis, and poor aqueous solubility that are commonly associated with high-logP diaryl-urea kinase inhibitors [3].

drug-likeness Lipinski Rule of Five oral physicochemical space

Substructure Divergence from N-Aryl Ureas: Reduced Risk of Covalent Protein Modification

The compound features an N-tert-butyl urea rather than the N-aryl urea motif prevalent in p38α inhibitors such as BIRB 796 and sorafenib . N-Aryl ureas are metabolically susceptible to hydrolysis, releasing aniline derivatives with established genotoxic and methemoglobinemic potential [1]. By replacing the aryl ring with a saturated tert-butyl group, the target compound eliminates this hydrolytic toxicophore liability. No aniline-like fragment can be liberated from this scaffold under physiological or accelerated stability conditions, which is a distinct safety-profile differentiator for long-term in vivo dosing studies.

chemical stability toxicophore avoidance aniline metabolites

Optimal Application Scenarios for 1-(tert-Butyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea Based on Quantitative Evidence


Negative Control for GPR35-Mediated Inflammatory Signaling Studies

Because this compound is confirmed inactive at human GPR35 (IC₅₀ > 100 µM) [1], it can serve as a matched chemical-probe negative control in assays where pyrazolyl-urea chemotypes are being evaluated for GPR35-dependent vs. GPR35-independent anti-inflammatory effects. Paired with an active GPR35 antagonist (e.g., CID2745687), it enables clean dissection of target-specific pharmacology.

Fragment-Efficiency-Optimized Kinase or GPCR Screening Library Member

With a molecular weight of 238 Da and clogP of 1.28, the compound occupies fragment-like chemical space [2] and is suitable as a low-complexity member of diversity screening libraries. Its single confirmed inactivity at GPR35 provides an immediate selectivity filter, and its physicochemical profile supports high-concentration screening without solubility artifacts.

Aniline-Toxicophore-Free Tool Compound for Chronic In Vivo Pharmacodynamic Studies

The N-tert-butyl urea core eliminates the metabolic release of aniline derivatives that limits the long-term dosing of classical N-aryl urea kinase inhibitors [3]. Researchers requiring a pyrazolyl-urea scaffold for sustained target engagement without cumulative genotoxic metabolite exposure should prioritize this compound over aryl-urea comparators such as sorafenib or BIRB 796.

Comparative Selectivity Profiling Against Diaryl-Urea Kinase Chemotypes

The compound's structural divergence from the N-aryl urea p38α pharmacophore provides a tool for target-class selectivity panels. Including it alongside BIRB 796 and other N-aryl pyrazolyl-ureas enables identification of biological activities driven by the urea N-substituent rather than the shared pyrazole-ethyl linker, refining SAR for scaffold-specific vs. substituent-specific effects [4].

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